molecular formula C9H5Cl2N3O2 B1350644 4,5-Dichloro-1-(4-nitrophenyl)imidazole CAS No. 649579-09-9

4,5-Dichloro-1-(4-nitrophenyl)imidazole

Cat. No. B1350644
CAS RN: 649579-09-9
M. Wt: 258.06 g/mol
InChI Key: SDXUKUVBETUBCS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Application in Drug Development

A novel and efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed, involving condensation of o-nitroaniline with glyoxylate and treatment with tosylmethyl isocyanide (TosMIC) reagent to give 1-(o-nitrophenyl)imidazole-5-carboxylate. This method was successfully applied to the synthesis of BMS-238497, a potent Lck inhibitor, highlighting the potential of imidazole derivatives in drug development (Chen et al., 2004).

Corrosion Inhibition

Imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, have demonstrated significant corrosion inhibition performance for J55 steel in CO2 saturated brine solution. This underlines the potential of these compounds in industrial applications, particularly in protecting metallic structures from corrosive environments (Singh et al., 2017).

Nanoparticle Synthesis

Imidazole derivatives have been identified as organic precursors for the synthesis of zinc oxide nanoparticles. For instance, N1-Hydroxy-2,4,5-trisubstituted imidazoles have been synthesized starting from 1,2-diketones, showing the role of these compounds in the synthesis of advanced materials (Padhy et al., 2010).

Ultrasound-Assisted Synthesis

A novel dual-site phase-transfer catalyst was used for the nitroarylation of imidazole, showcasing a unique application of ultrasound in the synthesis of imidazole derivatives. The reaction kinetics and the effects of various factors on the reaction rate were studied in detail, presenting a new dimension in chemical synthesis methods (Selvaraj & Rajendran, 2014).

Magnetic Properties in Crystal Structures

The crystal structures and magnetic properties of certain nitronyl nitroxide radicals, including 4,5-dihydro-2-(2-hydroxy-5-nitrophenyl)-4,4,5,5-tetramethyl-3-oxido(1H-imidazol-1-yloxyl), were studied. These compounds exhibit interesting magnetic behaviors and structural features, highlighting the potential of imidazole derivatives in material science and magnetic applications (Zakrassov et al., 2003).

properties

IUPAC Name

4,5-dichloro-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUKUVBETUBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380984
Record name 4,5-dichloro-1-(4-nitrophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

649579-09-9
Record name 4,5-dichloro-1-(4-nitrophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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